molecular formula C11H13IO2 B12974072 Benzyl 3-iodo-2-methylpropanoate

Benzyl 3-iodo-2-methylpropanoate

Cat. No.: B12974072
M. Wt: 304.12 g/mol
InChI Key: LAPPYFGITFXHQU-UHFFFAOYSA-N
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Description

Benzyl 3-iodo-2-methylpropanoate is an organic compound characterized by the presence of a benzyl group attached to a 3-iodo-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-iodo-2-methylpropanoate typically involves the esterification of 3-iodo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.

    Substitution: The iodo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-iodo-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-iodo-2-methylpropanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the carbon-iodine bond is partially broken, and the new bond is partially formed.

Comparison with Similar Compounds

    Benzyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine.

    Benzyl 3-chloro-2-methylpropanoate: Contains a chlorine atom instead of iodine.

    Benzyl 3-fluoro-2-methylpropanoate: Contains a fluorine atom instead of iodine.

Uniqueness: Benzyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

benzyl 3-iodo-2-methylpropanoate

InChI

InChI=1S/C11H13IO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

LAPPYFGITFXHQU-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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